N'-[1-(3-chloro-4-methylphenyl)-2,5-dioxopyrrolidin-3-yl]pyridine-3-carbohydrazide
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Overview
Description
N’-[1-(3-chloro-4-methylphenyl)-2,5-dioxopyrrolidin-3-yl]pyridine-3-carbohydrazide is a complex organic compound with potential applications in various scientific fields. This compound features a pyridine ring, a pyrrolidine ring, and a chlorinated phenyl group, making it a unique structure for chemical and biological studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-[1-(3-chloro-4-methylphenyl)-2,5-dioxopyrrolidin-3-yl]pyridine-3-carbohydrazide typically involves multiple steps. One common method includes the reaction of 5-amino-1-(3-chloro-4-methylphenyl)-1H-pyrazole-4-carbonitrile with 2,6-difluorobenzoyl isocyanate in a solvent like 1,2-dichloroethane. The reaction mixture is heated and refluxed at 80°C .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. scaling up the laboratory synthesis process would likely involve optimizing reaction conditions, such as temperature, solvent, and catalyst, to increase yield and purity.
Chemical Reactions Analysis
Types of Reactions
N’-[1-(3-chloro-4-methylphenyl)-2,5-dioxopyrrolidin-3-yl]pyridine-3-carbohydrazide can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and specific solvents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a more oxidized form of the compound, while reduction could produce a more reduced form.
Scientific Research Applications
N’-[1-(3-chloro-4-methylphenyl)-2,5-dioxopyrrolidin-3-yl]pyridine-3-carbohydrazide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action for N’-[1-(3-chloro-4-methylphenyl)-2,5-dioxopyrrolidin-3-yl]pyridine-3-carbohydrazide involves its interaction with specific molecular targets. These interactions can affect various biological pathways, leading to the compound’s observed effects. For example, it may inhibit certain enzymes or bind to specific receptors, altering cellular processes .
Comparison with Similar Compounds
Similar Compounds
- N-2,6-difluorobenzoyl-N′-[1-(3-chloro-4-methyl-phenyl)-4-cyano-1H-pyrazol-5-carbamoyl]urea
- N-(3-chloro-2-methylphenyl)-4-(4-fluorophenyl)-1,3-thiazol-2-amine
Uniqueness
N’-[1-(3-chloro-4-methylphenyl)-2,5-dioxopyrrolidin-3-yl]pyridine-3-carbohydrazide is unique due to its specific combination of functional groups and its potential for diverse chemical reactions and biological activities. Its structure allows for various modifications, making it a versatile compound for research and development.
Properties
Molecular Formula |
C17H15ClN4O3 |
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Molecular Weight |
358.8 g/mol |
IUPAC Name |
N'-[1-(3-chloro-4-methylphenyl)-2,5-dioxopyrrolidin-3-yl]pyridine-3-carbohydrazide |
InChI |
InChI=1S/C17H15ClN4O3/c1-10-4-5-12(7-13(10)18)22-15(23)8-14(17(22)25)20-21-16(24)11-3-2-6-19-9-11/h2-7,9,14,20H,8H2,1H3,(H,21,24) |
InChI Key |
PCYAOLDYRQCVAY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)N2C(=O)CC(C2=O)NNC(=O)C3=CN=CC=C3)Cl |
Origin of Product |
United States |
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